1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea
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Overview
Description
1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea is an organic compound that belongs to the class of phenylureas It is characterized by the presence of a hydroxy group, a nitro group, and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea typically involves the reaction of 2-hydroxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Hydroxy-5-nitroaniline} + \text{Phenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Green synthesis methods, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 1-(2-Amino-5-hydroxy-phenyl)-3-phenyl-urea.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the catalytic process. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .
Comparison with Similar Compounds
- 2-Hydroxy-5-nitrophenyl sulfate
- 2-Hydroxy-5-nitroacetophenone
- N-(2-Hydroxy-5-nitrophenyl)acetamide
Comparison: 1-(2-Hydroxy-5-nitro-phenyl)-3-phenyl-urea is unique due to the presence of both a urea moiety and a phenyl group, which confer distinct chemical and biological propertiesFor instance, while 2-Hydroxy-5-nitrophenyl sulfate is primarily used as a chromogenic substrate, this compound has broader applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H11N3O4 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C13H11N3O4/c17-12-7-6-10(16(19)20)8-11(12)15-13(18)14-9-4-2-1-3-5-9/h1-8,17H,(H2,14,15,18) |
InChI Key |
MHNNUSRLYWTBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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